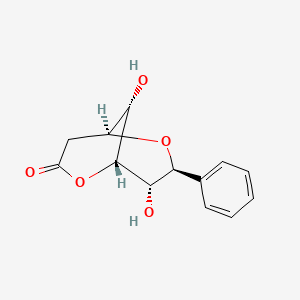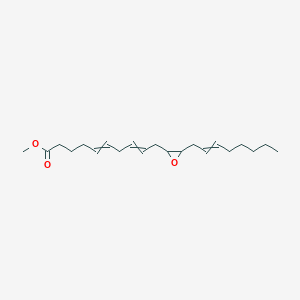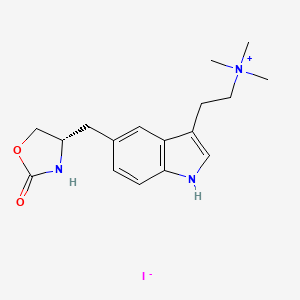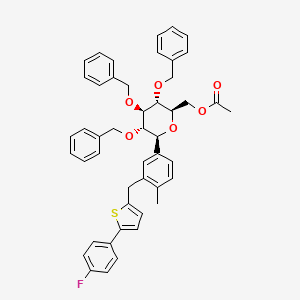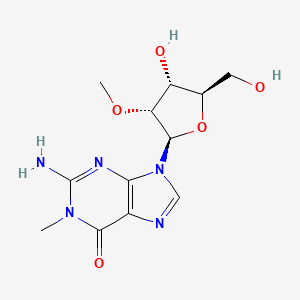
1,2'-O-dimethylguanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2’-O-Dimethylguanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its potential immunostimulatory activity, particularly in the induction of type I interferons, which have antiviral effects .
准备方法
The synthesis of 1,2’-O-dimethylguanosine typically involves the methylation of guanosine. One approach includes the phosphorylation of 3’-O-methylguanosine to avoid the formation of by-products. The final step involves the condensation of 7,3’-O-dimethylguanosine-5’-monophosphate with guanosine-5’-diphosphate . This method ensures high yield and can be scaled for industrial production.
化学反应分析
1,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.
科学研究应用
1,2’-O-Dimethylguanosine has several applications in scientific research:
Chemistry: It is used as a reference compound in nucleoside analog studies.
Biology: Its immunostimulatory properties make it valuable in studying immune responses.
Medicine: Potential antiviral effects are being explored, particularly in the context of type I interferon induction.
作用机制
The immunostimulatory activity of 1,2’-O-dimethylguanosine is primarily due to its activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which play a crucial role in antiviral defense. The molecular targets and pathways involved include the TLR7 signaling pathway, which ultimately results in the production of interferons and other cytokines .
相似化合物的比较
1,2’-O-Dimethylguanosine is unique among guanosine analogs due to its specific methylation pattern. Similar compounds include:
7-Methylguanosine: Another guanosine analogue with a different methylation site.
3’-O-Methylguanosine: Similar in structure but with a different functional group arrangement.
Trimethylguanosine: Known for its role in mRNA capping and translation regulation.
These compounds share some functional similarities but differ in their specific applications and biological activities.
属性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-16-10(20)6-9(15-12(16)13)17(4-14-6)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15)/t5-,7-,8-,11-/m1/s1 |
InChI 键 |
JLYURAYAEKVGQJ-IOSLPCCCSA-N |
手性 SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
规范 SMILES |
CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


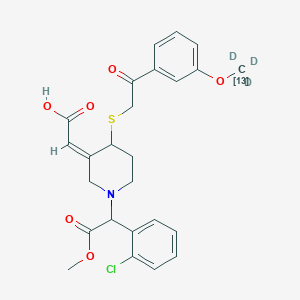
![3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)

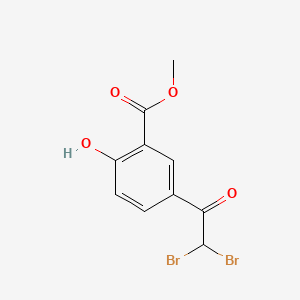
![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
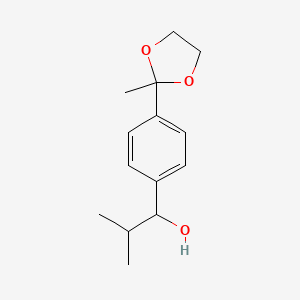

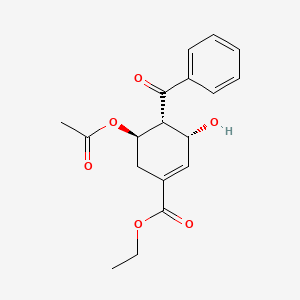
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
